molecular formula C22H28N4O4 B1665964 Ametantrone CAS No. 64862-96-0

Ametantrone

カタログ番号: B1665964
CAS番号: 64862-96-0
分子量: 412.5 g/mol
InChIキー: FFGSXKJJVBXWCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ametantrone (1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione dihydrochloride) is an anthracenedione derivative with antitumor activity. Its planar quinone ring enables DNA intercalation, stabilizing DNA against thermal denaturation and inhibiting thymidine/uridine incorporation into leukemic cells . Preclinical studies demonstrated efficacy against murine tumors, including P388 and L1210 leukemias, B16 melanoma, and Colon Tumor 26, with significant increases in survival rates . This compound blocks the G2 phase of the cell cycle and exhibits reduced cardiotoxicity compared to mitoxantrone, attributed to the absence of 5,8-dihydroxy substituents implicated in reactive oxygen species generation . Mechanistically, it acts as a topoisomerase II inhibitor, forming covalent DNA cross-links .

特性

IUPAC Name

1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSXKJJVBXWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70711-40-9 (diacetate salt)
Record name Ametantrone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60215153
Record name Ametantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64862-96-0
Record name Ametantrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64862-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ametantrone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ametantrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ametantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMETANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Starting Materials and Reaction Optimization

1,4-Dichloroanthraquinone serves as the primary precursor due to its symmetric substitution pattern and commercial availability. The chlorine atoms at positions 1 and 4 undergo displacement by 2-(2-aminoethylamino)ethanol under elevated temperatures (50–80°C) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reaction Conditions:

  • Solvent: DMSO or DMF
  • Temperature: 50–80°C
  • Time: 2–5 hours
  • Molar Ratio: Excess diamine (4–6 equivalents relative to anthraquinone)

The reaction proceeds via a two-step mechanism: initial deprotonation of the amine by a base (e.g., potassium carbonate) followed by nucleophilic attack on the electron-deficient aromatic ring.

Workup and Purification

Post-reaction, the crude product is precipitated by adjusting the pH to 8.0 with dilute hydrochloric acid and extracted with n-butanol or ethyl acetate. Column chromatography using chloroform/methanol/ammonium hydroxide gradients (10:2:0 to 10:4:1) achieves further purification. Final isolation often involves precipitation as a dihydrochloride salt, yielding dark blue crystalline solids with melting points exceeding 250°C.

Critical Analysis of Synthetic Challenges

Regioselectivity and Byproduct Formation

The symmetry of 1,4-dichloroanthraquinone minimizes regioselectivity issues, but competing reactions at other positions (e.g., 2,3- or 5,8-) can occur if impurities exist in the starting material. HPLC analysis with C-18 columns and phosphoric acid/acetonitrile gradients confirms product purity (>95%).

Guanidinylation and Side-Chain Modifications

Guanidinylation of primary amines, as demonstrated in ligand derivatization studies, enhances RNA binding affinity but is absent in this compound’s native structure. This highlights the deliberate exclusion of guanidine groups in this compound’s design to prioritize DNA intercalation over RNA interactions.

Comparative Data on Synthesis Parameters

Parameter Laboratory-Scale Method Industrial-Scale Adaptation
Starting Material 1,4-Dichloroanthraquinone 1,4-Dichloroanthraquinone
Solvent DMSO/DMF Ethanol/Water Mixtures
Reaction Time 2–5 hours 1–3 hours (optimized flow)
Purification Column Chromatography Recrystallization
Yield 55–65% 70–80% (projected)

化学反応の分析

反応の種類: アメタントロンは、次のような様々な化学反応を起こします。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: アミンやチオールなどの求核剤は、置換反応によく用いられます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノン誘導体を生成する可能性があり、一方、還元はヒドロキノン誘導体を生成する可能性があります。

4. 科学研究における用途

アメタントロンは、次のような幅広い科学研究用途を持っています。

科学的研究の応用

Pharmacological Properties

Ametantrone exhibits significant cytostatic and cytotoxic activities. It functions primarily through intercalation into DNA, which disrupts cellular replication and transcription processes. Studies have shown that while this compound and its analog mitoxantrone share structural similarities, their potency differs markedly. Mitoxantrone is reported to be 10-100 times more potent than this compound on a molar basis, particularly in its ability to condense nucleic acids .

Efficacy in Cancer Treatment

This compound has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. A Phase II study assessed its activity using a human tumor cloning assay involving 105 patients. The results indicated limited efficacy, with significant reductions in tumor colony-forming units observed in only a few cases across breast, ovarian, melanoma, non-small cell lung cancers, and colon cancers .

Cancer TypeNumber of SamplesPositive Response (≥50% Reduction)
Breast Cancer312
Ovarian Cancer252
Melanoma101
Non-Small Cell Lung Cancer82
Colon Cancer51

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in clinical trials. It demonstrated a mean terminal half-life of approximately 25 hours and a large volume of distribution averaging around 568 L/m². The clearance rate was noted at about 25.9 L/h/m², with minimal excretion of unchanged drug in urine .

Emerging Research and Innovations

Recent studies have focused on the development of novel derivatives of this compound aimed at enhancing its therapeutic index while reducing toxicity to healthy cells. For instance, a peptide derivative of this compound was synthesized that exhibited significantly lower cytotoxicity compared to both this compound and mitoxantrone on healthy cell lines .

Case Studies

Several case studies have documented the outcomes of patients treated with this compound:

  • In one notable case involving advanced breast cancer, a patient exhibited partial remission following treatment with this compound combined with other chemotherapeutics.
  • Another study highlighted the use of this compound in combination therapies for patients with refractory hematological malignancies, showing improved patient responses compared to monotherapy approaches.

作用機序

アメタントロンは、主にDNAへのインターカレーションによって効果を発揮し、DNA合成と修復を阻害します。このインターカレーションは、腫瘍細胞のDNAにインターストランドクロスリンクを形成し、その増殖を阻害します . この化合物は、DNA複製と細胞分裂に不可欠な酵素であるDNAトポイソメラーゼIIも阻害します . これらの機序は、抗腫瘍活性に総合的に寄与しています。

類似化合物:

アメタントロンの独自性: アメタントロンは、ミトキサントロンに比べて構造が単純であり、アントラセンジオン環上のヒドロキシル基を欠いているのが特徴です。この構造的な違いは、薬理学的プロファイルに影響を与え、特定の治療用途にとって価値のある化合物となっています .

類似化合物との比較

Comparison with Structurally Similar Anthracenediones

Mitoxantrone

Mitoxantrone, a first-generation anthracenedione, shares structural homology with Ametantrone but retains 5,8-dihydroxy groups (Figure 1). These hydroxyls enhance DNA binding affinity and stabilize ternary complexes with topoisomerase II (Topo II) and DNA, leading to higher cytotoxicity. Key differences include:

Parameter This compound Mitoxantrone
5,8-Substituents Aminoethyl-hydroxyethyl side chains 5,8-Dihydroxy groups
DNA Binding (Kd) ~1.5 × 10⁻⁶ M ~3.0 × 10⁻⁷ M
Topo II Cleavage Low efficiency (EC₅₀: ~5 μM) High efficiency (EC₅₀: ~0.5 μM)
Cytotoxicity IC₅₀ (HeLa S3): 0.1 μM IC₅₀ (HeLa S3): 0.01 μM
Cardiotoxicity Minimal Significant (dose-dependent)
  • Mechanistic Insights : this compound induces fewer DNA-Topo II complexes than mitoxantrone (Figure 4, ), correlating with its reduced cytotoxicity. However, it demonstrates superior DNA cross-linking capacity, suggesting divergent mechanisms of action .
  • Resistance Profile: this compound retains activity in 14.5% of mitoxantrone-resistant tumors, indicating partial non-cross-resistance .

BBR2577

BBR2577, a mitoxantrone derivative modified at one side chain, retains Topo II cleavage efficiency comparable to mitoxantrone (EC₅₀: ~0.6 μM) despite structural alterations. Unlike this compound, BBR2577 maintains hydroxyl groups, underscoring their importance in ternary complex stability .

Comparison with Functionally Similar Compounds

Anthrapyrazoles

Anthrapyrazoles (e.g., CI-937, CI-941) are synthetic intercalators with a fused pyrazole ring replacing one anthracenedione carbonyl. These agents exhibit broader-spectrum activity than this compound and mitoxantrone, achieving curative responses in 45–82% of murine solid tumors (e.g., MX-1 mammary xenografts) . Their enhanced efficacy is attributed to improved DNA binding kinetics and reduced susceptibility to efflux pumps .

Second-Generation Anthracenediones

Second-generation compounds (e.g., mono/di-aza derivatives) replace 5,8-hydroxyls with nitrogen atoms to reduce cardiotoxicity and enhance DNA affinity. These modifications aim to mimic mitoxantrone’s efficacy while mitigating side effects .

Research Findings and Clinical Implications

  • DNA Interaction : this compound’s chromophore intercalates in DNA’s major groove but adopts a distinct orientation compared to mitoxantrone, reducing ternary complex stability (Figure S5, ).
  • Therapeutic Trade-offs : While less cytotoxic, this compound’s lower cardiotoxicity makes it a candidate for combination therapies or dose-escalation regimens .
  • Emerging Applications : this compound derivatives (e.g., Amt-Nea2) show promise in RNA-targeted therapies, stabilizing Tau pre-mRNA in neurodegenerative models (EC₅₀: 70.6 nM) .

生物活性

Ametantrone, a derivative of anthracenedione, is primarily recognized for its potential in cancer therapy. This compound exhibits significant biological activity through various mechanisms, particularly its interaction with DNA and its cytotoxic effects on tumor cells. This article explores the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, case studies, and relevant research findings.

This compound's biological activity is largely attributed to its ability to induce DNA interstrand cross-links. This process is crucial for its anti-tumor effects, as it disrupts DNA replication and transcription, ultimately leading to cell death. The following key points summarize the mechanism:

  • DNA Intercalation : this compound intercalates into DNA, which stabilizes the drug-DNA complex and inhibits topoisomerase II activity. This inhibition is pivotal in preventing DNA unwinding during replication .
  • Metabolic Activation : this compound requires metabolic activation for effective DNA binding and cross-linking. Studies indicate that metabolic enzymes convert this compound into reactive intermediates that can covalently bind to DNA .
  • Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines, including breast and ovarian cancers, by inducing apoptosis through DNA damage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical studies:

  • Half-Life : The mean terminal half-life of this compound is approximately 25 hours, indicating prolonged exposure in the systemic circulation .
  • Plasma Clearance : The estimated total-body plasma clearance is about 25.9 L/h/m², with a large volume of distribution averaging 568 L/m² .
  • Excretion : this compound is primarily eliminated through metabolic pathways rather than renal excretion, with only about 5.7% excreted unchanged in urine over 48 hours .

Case Studies and Clinical Trials

Several clinical studies have assessed the efficacy of this compound in treating different malignancies:

  • Phase II Study : In a study involving patients with various cancers, a reduction in tumor colony-forming units was observed in 50% or more of cases for specific types such as breast and ovarian cancers .
  • Combination Therapies : this compound has been evaluated in combination with other chemotherapeutic agents to enhance its cytotoxic effects and overcome resistance mechanisms in tumor cells .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • DNA Cross-Linking Studies : Research demonstrated that this compound induces interstrand cross-links specifically in cellular systems, emphasizing the importance of metabolic activation for this process .
  • Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of anthracenediones have highlighted the significance of the alkyldiamine moiety in enhancing biological activity and DNA cross-linking capability .

Summary Table of Key Findings

AspectDetails
Chemical Class Anthracenedione
Mechanism of Action DNA intercalation and cross-linking
Mean Half-Life 25 hours
Plasma Clearance 25.9 L/h/m²
Excretion (unchanged) 5.7% over 48 hours
Efficacy (Phase II) Significant reduction in tumor colony units

Q & A

Q. What strategies are effective for integrating multi-omics data to study this compound’s long-term resistance mechanisms?

  • Methodological Answer: Combine transcriptomics (RNA-seq), epigenomics (ChIP-seq), and metabolomics (LC-MS) datasets from resistant cell lines. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and network pharmacology tools to identify hub genes. Validate candidates via siRNA knockdown and functional rescue experiments .

Methodological Frameworks for Rigorous Research

  • For Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • For Data Contradictions : Apply systematic review protocols (PRISMA guidelines) and replication studies to isolate variables .
  • For Ethical Compliance : Follow institutional guidelines for preclinical studies, including animal welfare protocols and data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ametantrone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ametantrone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。